2-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS 885272-38-8), commonly referred to as 2-bromo-6-azaindole, is a highly specialized heterocyclic building block utilized primarily in advanced medicinal chemistry and materials science. As a bioisostere of the indole nucleus, the 6-azaindole core provides unique hydrogen-bonding capabilities and physicochemical properties that are highly valued in the development of kinase inhibitors and CNS-penetrant therapeutics [1]. The presence of a bromine atom specifically at the C-2 position distinguishes this compound from the parent unsubstituted azaindole, offering a precise synthetic handle for transition-metal-catalyzed cross-coupling reactions. This pre-functionalization is critical for procurement, as it bypasses the inherently difficult and low-yielding direct C-H functionalization at the C-2 position, enabling the rapid, predictable, and scalable construction of complex polyaromatic architectures [2].
Substituting 2-bromo-1H-pyrrolo[2,3-c]pyridine with its unsubstituted parent (1H-pyrrolo[2,3-c]pyridine) or its C-3 brominated analog (3-bromo-1H-pyrrolo[2,3-c]pyridine) leads to severe synthetic bottlenecks and increased process costs. Electrophilic halogenation of 6-azaindole inherently favors the C-3 position; thus, attempting to synthesize C-2 derivatives from the parent compound requires either multi-step blocking/deprotection sequences or harsh direct C-H activation conditions that suffer from poor regioselectivity and low yields [1]. Furthermore, substituting with the more common 2-bromo-7-azaindole alters the position of the pyridine nitrogen, fundamentally changing the molecule's pKa, dipole moment, and hydrogen-bond acceptor trajectory. In targeted drug design, this geometric shift disrupts critical interactions with the ATP hinge region, rendering 7-azaindole analogs biologically non-equivalent to 6-azaindole targets [2].
The primary procurement advantage of 2-bromo-1H-pyrrolo[2,3-c]pyridine lies in its reactivity profile during cross-coupling. Standard Suzuki-Miyaura arylation of this C-2 brominated scaffold typically proceeds in >80% yield under mild conditions (e.g., 60 °C, standard Pd catalysts) [1]. In contrast, achieving C-2 arylation on the unsubstituted 1H-pyrrolo[2,3-c]pyridine requires direct C-H functionalization, which often necessitates N-oxide activation, high temperatures (80-110 °C), and expensive additives, while frequently capping yields at 40-70% [2].
| Evidence Dimension | C-2 Arylation Yield and Conditions |
| Target Compound Data | >80% yield at 60 °C via standard Suzuki coupling |
| Comparator Or Baseline | Unsubstituted 6-azaindole: 40-70% yield requiring 80-110 °C and C-H activation protocols |
| Quantified Difference | 20-40% higher yield with significantly milder thermal and catalytic requirements |
| Conditions | Pd-catalyzed arylation with arylboronic acids |
Procuring the pre-brominated C-2 building block ensures high-yielding, reproducible late-stage functionalization, reducing catalyst costs and improving overall synthetic efficiency.
When building C-2 linked azaindole libraries, the starting material's halogen position dictates the synthetic route. Direct electrophilic bromination of unsubstituted 6-azaindole overwhelmingly yields the C-3 isomer (>90% selectivity) due to the inherent electron density of the pyrrole ring[1]. Procuring 2-bromo-1H-pyrrolo[2,3-c]pyridine bypasses the need for a 3- to 4-step sequence (C-3 protection, C-2 lithiation/halogenation, deprotection) required to force C-2 functionalization from the parent compound [1].
| Evidence Dimension | Synthetic Steps to C-2 Functionalized Product |
| Target Compound Data | 1 step (direct cross-coupling) |
| Comparator Or Baseline | Unsubstituted 6-azaindole: 3-4 steps (protection/blocking required) |
| Quantified Difference | Eliminates 2-3 synthetic steps and associated yield losses |
| Conditions | Synthesis of C-2 aryl/alkyl 6-azaindole derivatives |
Eliminating multi-step protection sequences drastically shortens the synthesis timeline and reduces the cost of goods for library generation.
The selection between 6-azaindole and 7-azaindole cores is critical in drug discovery. The nitrogen at the 6-position in 2-bromo-1H-pyrrolo[2,3-c]pyridine presents a distinct hydrogen-bond acceptor vector compared to the 7-position in 2-bromo-1H-pyrrolo[2,3-b]pyridine. This structural difference alters the binding affinity in the ATP hinge region of kinases (e.g., c-Met, Aurora kinases), where a shift of a single nitrogen atom can result in >10-fold differences in IC50 values due to altered hydrogen bonding and steric clashes [1].
| Evidence Dimension | Kinase Binding Affinity (IC50 variability) |
| Target Compound Data | 6-azaindole core provides specific H-bond acceptor trajectory |
| Comparator Or Baseline | 7-azaindole core: altered trajectory leading to non-equivalent target binding |
| Quantified Difference | Up to >10-fold difference in target IC50 based on nitrogen position |
| Conditions | ATP-competitive kinase inhibitor assays |
Buyers cannot substitute a 7-azaindole for a 6-azaindole; the exact 6-azaindole core is mandatory for specific target engagement profiles in SAR studies.
Directly leveraging the C-2 bromine for Suzuki or Buchwald-Hartwig couplings to rapidly generate diverse C-2 substituted 6-azaindole libraries for ATP-competitive kinase targets, avoiding the low yields of direct C-H activation [1].
Utilizing the 6-azaindole core as an indole bioisostere to improve aqueous solubility and metabolic stability while maintaining blood-brain barrier permeability, specifically requiring the C-2 linkage for proper target orientation[1].
Employing the 2-bromo handle to incorporate the electron-deficient 6-azaindole moiety into conjugated polymer backbones or small-molecule fluorophores, tuning the emission properties via precise C-2 extension[1].